Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine
Description
Chemical Name: Isopropyl-(1-isopropyl-1H-tetrazol-5-yl)-amine Synonyms: N,1-Di(propan-2-yl)tetrazol-5-amine, CAS 75431-03-7 Molecular Formula: C₇H₁₅N₅ Molecular Weight: 169.227 g/mol Physical Properties:
- Density: 1.18 g/cm³
- Boiling Point: 267.9°C at 760 mmHg
- Flash Point: 115.8°C
- LogP (Partition Coefficient): 1.15 (indicating moderate lipophilicity) .
Structural Features: The compound consists of a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 1- and 5-positions with isopropyl groups. Tetrazoles are nitrogen-rich heterocycles, making them of interest in energetic materials and pharmaceuticals .
Synthesis: Synthesized via azide cycloaddition reactions, as referenced in older literature (1957–1980), involving isopropylamine and nitrile precursors .
Properties
CAS No. |
75431-03-7 |
|---|---|
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
N,1-di(propan-2-yl)tetrazol-5-amine |
InChI |
InChI=1S/C7H15N5/c1-5(2)8-7-9-10-11-12(7)6(3)4/h5-6H,1-4H3,(H,8,9,11) |
InChI Key |
SEEYKRBPNAQFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NN=NN1C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Conditions and Optimization
Solvent Effects
Solvents such as ethyl acetate, tetrahydrofuran, methanol, ethanol, and isopropyl alcohol have been used effectively. Mixed solvents with water can also be employed to facilitate reaction progress without compromising tetrazole stability. The choice of solvent impacts the solubility of reactants and intermediates, reaction rate, and product purity.
Temperature and Pressure
Reactions typically proceed at mild temperatures (0–80°C), with hydrogenation steps conducted at atmospheric pressure (1 atm) up to 10 atm for enhanced rates. Reaction times vary from 0.1 to 72 hours, with 0.5 to 24 hours preferred for practical synthesis.
Catalysts and Acid Promoters
Palladium on carbon (10% w/w) is the catalyst of choice for hydrogenation steps. Acid promoters such as methanesulfonic acid or p-toluenesulfinic acid facilitate cyclization and improve yields in multicomponent reactions. Lewis acids have been tested but often give lower yields compared to acid catalysis.
Summary of Preparation Data
| Parameter | Range/Value | Notes |
|---|---|---|
| Molecular Formula | C7H15N5 | Confirmed by elemental analysis and spectral data |
| Molecular Weight | 169.23 g/mol | Computed and experimentally verified |
| Solvents | Ethyl acetate, isopropyl alcohol, methanol, ethanol, tetrahydrofuran | Solvent choice affects yield and purity |
| Catalyst | Pd/C (10% w/w) | Used for hydrogenation and deprotection |
| Temperature | 0–80°C | Optimal range for cyclization and hydrogenation |
| Pressure | 1–10 atm H2 | Hydrogenation step |
| Reaction Time | 0.5–24 hours | Dependent on step and scale |
| Yield | 40–95% | Varies by method and optimization |
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Hydrogen peroxide (H₂O₂) : Converts the tetrazole ring into a 1,2,3,4-tetrazine derivative under mild acidic conditions.
-
Potassium permanganate (KMnO₄) : Oxidizes the compound in aqueous acidic media, yielding nitrogen-rich byproducts.
Reaction Conditions :
| Oxidizing Agent | Temperature | Solvent | Major Product |
|---|---|---|---|
| H₂O₂ (30%) | 25–40°C | H₂O/HCl | 1,2,3,4-Tetrazine analog |
| KMnO₄ | 60–80°C | H₂O/H₂SO₄ | Nitroso intermediates |
The stability of the tetrazole ring under varying pH conditions significantly affects oxidation efficiency .
Alkylation and Arylation
The amine group participates in nucleophilic substitution reactions:
-
Methyl iodide (CH₃I) : Alkylation occurs at the exocyclic amine, forming quaternary ammonium salts in the presence of K₂CO₃.
-
Benzyl bromide (C₆H₅CH₂Br) : Produces N-benzyl derivatives in DMF at 60°C.
Regioselectivity : Alkylation favors the less sterically hindered exocyclic amine over the tetrazole nitrogen atoms .
Hydrolysis
Hydrolysis of the tetrazole ring proceeds under acidic or basic conditions:
-
Acidic Hydrolysis (HCl) : Cleaves the tetrazole ring to form carboxamide derivatives.
-
Basic Hydrolysis (NaOH) : Yields ammonia and isopropylamine fragments.
Kinetics : Hydrolysis rates increase with temperature, following first-order kinetics under acidic conditions.
Multicomponent Reactions (MCRs)
The compound participates in Ugi-type reactions, forming α-aminomethyl tetrazole derivatives :
-
Example Reaction :
Mechanism :
-
Imine formation between the amine and aldehyde.
-
Nucleophilic addition of isocyanide to the iminium ion.
Halogen Bonding Interactions
The tetrazole nitrogen atoms engage in halogen bonding with bromine in certain substrates, stabilizing intermediates in MCRs . For example:
-
Br···N Interactions : Observed in crystal structures during reactions with brominated aromatic aldehydes .
Reaction Mechanisms and Catalysis
Key mechanistic insights include:
-
Imine Activation : Protonation by p-toluenesulfinic acid enhances electrophilicity, facilitating nucleophilic attack by isocyanides .
-
Solvent Effects : Methanol improves reaction yields compared to toluene or dichloromethane .
Structural and Electronic Influences
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have indicated that tetrazole derivatives, including those related to Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine, exhibit significant antimicrobial activity. For instance, novel imide-tetrazoles were synthesized and tested against various bacterial strains, showing minimal inhibitory concentration values comparable to established antibiotics like ciprofloxacin . The incorporation of the tetrazole ring has been suggested to enhance bioactivity, making it a valuable scaffold in drug design.
Bioisosteric Replacements
Tetrazoles are often utilized as bioisosteres for carboxylic acids in drug design due to their ability to mimic the acidic nature while potentially improving pharmacokinetic properties. This characteristic makes this compound a candidate for replacing carboxylic acid functionalities in pharmaceutical compounds . The structural flexibility and electronic properties of tetrazoles can lead to improved binding affinities in biological systems.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various multicomponent reactions, which are efficient for constructing complex molecular architectures. Methods involving the reaction of amines with sodium azide and carbonyl compounds have been documented, allowing for the straightforward formation of tetrazole derivatives . These methodologies are advantageous due to their simplicity and high yields.
Microwave-Assisted Synthesis
Recent advancements include microwave-assisted synthesis techniques that significantly reduce reaction times while maintaining high yields of tetrazole compounds. This approach is particularly beneficial in large-scale synthesis where time efficiency is critical .
Materials Science
Polymeric Applications
The incorporation of tetrazole units into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing tetrazole linkages exhibit improved performance in various applications, including coatings and adhesives . The unique chemical properties of tetrazoles contribute to the overall durability and functionality of polymeric materials.
Case Studies
Mechanism of Action
The mechanism of action of Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropylideneamino-1H-tetrazol-5-amine
Molecular Formula : C₄H₇N₅
Molecular Weight : 125.13 g/mol
Key Differences :
- Substituted with an isopropylideneamino group (C=N linkage) instead of two isopropyl groups.
- Lower molecular weight and density (1.18 g/cm³ vs. similar range) due to reduced alkyl substitution.
Applications : Studied as a nitrogen-rich precursor for energetic materials, with crystallographic data confirming planar tetrazole geometry .
3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-amine
Molecular Formula : C₆H₁₂N₄
Molecular Weight : 140.19 g/mol
Key Differences :
- 1,2,4-Triazole core (three nitrogen atoms) vs. tetrazole (four nitrogen atoms).
- Substituted with methyl and isopropyl groups. Applications: Potential pharmacological applications due to triazole’s bioactivity. Lower nitrogen content reduces utility in energetic materials compared to tetrazoles .
N-[(2-Ethoxyphenyl)methyl]-1-propyl-1H-tetrazol-5-amine
Molecular Formula : C₁₃H₁₉N₅O
Molecular Weight : 261.32 g/mol
Key Differences :
1-Ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine
Molecular Formula : C₈H₁₁N₅S
Molecular Weight : 209.27 g/mol
Key Differences :
- Thiophene substituent introduces sulfur, altering electronic properties.
- Lower boiling point (predicted <267.9°C) compared to the target compound. Applications: Potential in agrochemicals or materials science due to sulfur’s electron-withdrawing effects .
Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine
Molecular Formula : C₈H₁₅N₅O₂ (inferred)
Molecular Weight : ~213.25 g/mol
Key Differences :
- Pyrazole core (two adjacent nitrogen atoms) with nitro and isopropyl groups.
- Higher density (1.24 g/cm³) and acidity (predicted pKa 1.06) due to nitro group.
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents | Applications |
|---|---|---|---|---|---|---|---|
| Isopropyl-(1-isopropyl-1H-tetrazol-5-yl)-amine | Tetrazole | C₇H₁₅N₅ | 169.23 | 267.9 | 1.18 | Dual isopropyl | Energetic materials, pharma |
| 1-Isopropylideneamino-1H-tetrazol-5-amine | Tetrazole | C₄H₇N₅ | 125.13 | N/A | N/A | Isopropylideneamino | Energetic precursors |
| 3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-amine | Triazole | C₆H₁₂N₄ | 140.19 | N/A | N/A | Methyl, isopropyl | Pharmaceuticals |
| N-[(2-Ethoxyphenyl)methyl]-1-propyl-1H-tetrazol-5-amine | Tetrazole | C₁₃H₁₉N₅O | 261.32 | 421.1 (predicted) | 1.19 (predicted) | Aromatic, ethoxy | Medicinal chemistry |
| 1-Ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine | Tetrazole | C₈H₁₁N₅S | 209.27 | N/A | N/A | Thiophene | Agrochemicals |
| Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine | Pyrazole | C₈H₁₅N₅O₂ | ~213.25 | 341.6 (predicted) | 1.24 (predicted) | Nitro, dual isopropyl | High-energy materials |
Key Research Findings
- Nitrogen Content : Tetrazoles (e.g., target compound) exhibit higher nitrogen content (~40% by weight) than triazoles (~35%) or pyrazoles (~30%), enhancing their utility in propellants and gas generators .
- Thermal Stability : Isopropyl substituents in the target compound improve thermal stability (boiling point 267.9°C) compared to nitro-substituted analogs (e.g., ), which decompose at lower temperatures .
- Solubility : Aliphatic substituents (isopropyl) increase organic solubility, whereas aromatic groups (e.g., ) enhance hydrophobicity but reduce compatibility with polar solvents .
Biological Activity
Isopropyl-(1-isopropyl-1H-tetrazol-5-YL)-amine is a tetrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their stability and versatility in drug design, often serving as bioisosteres for carboxylic acids. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component condensation reactions. These reactions allow for the efficient formation of 5-substituted tetrazoles under mild conditions, yielding compounds with significant biological activities. The structural characteristics of this compound enable it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Epidermoid Carcinoma (A431) | 44.77 | Doxorubicin |
| Colon Cancer (HCT116) | 201.45 | Doxorubicin |
| Normal Skin Fibroblast (BJ-1) | 92.05 | Doxorubicin |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent against specific types of cancer .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In silico predictions and subsequent laboratory tests have shown that certain tetrazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 0.8 | Ciprofloxacin |
| Escherichia coli | 3.2 | Ciprofloxacin |
The minimal inhibitory concentration (MIC) values indicate that these compounds can outperform traditional antibiotics in some cases, suggesting their potential as new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antitumor Mechanism : The compound's interaction with the CSNK2A1 enzyme has been highlighted, showing a binding energy that suggests a strong affinity for this target. This interaction is crucial for inhibiting cancer cell proliferation .
- Antimicrobial Mechanism : Molecular docking studies have revealed that tetrazole derivatives may inhibit bacterial growth by interfering with essential enzymatic pathways like topoisomerase IV and DNA gyrase, which are vital for bacterial DNA replication .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Cytotoxicity in Cancer Models : In one study, the compound was tested on various cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
- Antimicrobial Efficacy : Another study reported successful inhibition of clinical strains of Staphylococcus aureus, showcasing lower MIC values compared to standard treatments.
Q & A
Q. What are the common synthetic routes for Isopropyl-(1-isopropyl-1H-tetrazol-5-yl)-amine, and how can reaction conditions be optimized?
The synthesis of tetrazole derivatives typically involves cyclization reactions. For this compound, a plausible route is the cyclization of hydrazine derivatives with isopropyl-substituted nitriles or amidines under acidic or basic conditions. Evidence from analogous tetrazole syntheses suggests using catalysts like zinc bromide or ammonium chloride to enhance selectivity . Optimization involves adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) to favor tetrazole ring formation over competing pathways. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : and NMR can confirm the isopropyl and tetrazole ring substituents. The amine proton typically appears as a broad singlet near δ 5–6 ppm, while tetrazole ring protons resonate at δ 8–9 ppm .
- IR Spectroscopy : Stretching vibrations for the tetrazole ring (1450–1600 cm) and amine N–H (3300–3500 cm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides unambiguous structural confirmation, as demonstrated for related tetrazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties, such as HOMO-LUMO gaps, to predict sites of electrophilic/nucleophilic attack. Thermodynamic stability is assessed via Gibbs free energy of formation (), which correlates with experimental thermochemical data from NIST . Molecular dynamics simulations (e.g., in water or organic solvents) evaluate conformational flexibility and aggregation tendencies. These methods are critical for rational design of derivatives with enhanced stability or reactivity .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH∘\Delta_f H^\circΔfH∘, ΔcH∘\Delta_c H^\circΔcH∘) for this compound?
Discrepancies often arise from differences in measurement techniques (e.g., combustion calorimetry vs. computational estimates). To address this:
- Validate purity : Use DSC (Differential Scanning Calorimetry) to ensure sample homogeneity.
- Cross-reference databases : Compare experimental values with NIST Standard Reference Data, which provides rigorously vetted thermochemical properties .
- Replicate studies : Reproduce combustion experiments under controlled conditions (e.g., oxygen bomb calorimetry at 25°C) and compare with computational results (e.g., G4 method) .
Q. What strategies mitigate safety risks during handling and storage of this amine-containing tetrazole?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar amines .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to strong oxidizers due to potential exothermic reactions .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for hazardous organic waste .
Methodological Considerations for Experimental Design
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and stoichiometry. For example, a 3 factorial design can identify optimal conditions for maximizing yield .
- In-situ Monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. What are the best practices for analyzing biological activity in preclinical studies?
- Target Selection : Prioritize assays relevant to tetrazole bioactivity (e.g., kinase inhibition or antimicrobial screens) .
- Dose-Response Curves : Use IC/EC determinations in cell-based assays (e.g., MTT for cytotoxicity) with triplicate replicates to ensure reproducibility.
- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to evaluate drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
